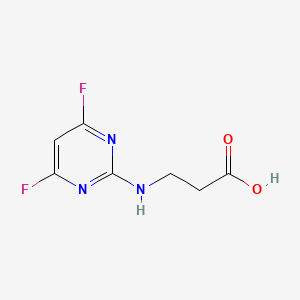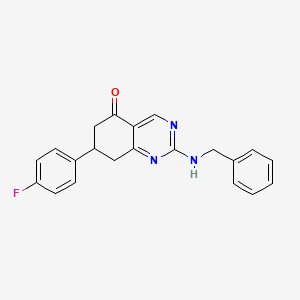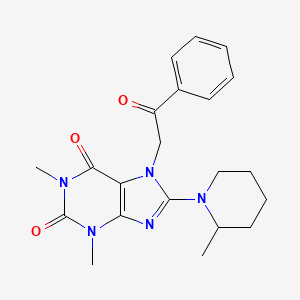
N-(4,6-difluoropyrimidin-2-yl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a difluoropyrimidine moiety attached to a propanoic acid group, making it a valuable molecule for various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-difluoropyrimidine, which is a key intermediate.
Reaction with Amino Group: The 4,6-difluoropyrimidine is then reacted with an appropriate amine to introduce the amino group at the 3-position.
Formation of Propanoic Acid Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoropyrimidine moiety can undergo substitution reactions with various nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The difluoropyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID can be compared with other similar compounds, such as:
4,6-Difluoropyrimidine: A key intermediate in the synthesis of the compound.
3-Aminopropanoic Acid: A related compound with a similar structure but lacking the difluoropyrimidine moiety.
Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which also contain the pyrimidine ring and exhibit various biological activities.
The uniqueness of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID lies in its specific substitution pattern and the presence of both the difluoropyrimidine and propanoic acid groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7F2N3O2 |
|---|---|
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
3-[(4,6-difluoropyrimidin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C7H7F2N3O2/c8-4-3-5(9)12-7(11-4)10-2-1-6(13)14/h3H,1-2H2,(H,13,14)(H,10,11,12) |
Clé InChI |
QOTOTMVMBPMVHB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1F)NCCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B15006840.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3-bromo-4-methylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15006846.png)

![4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15006852.png)
![2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)
![1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006854.png)

![3-[4-(Adamantan-1-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B15006867.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
